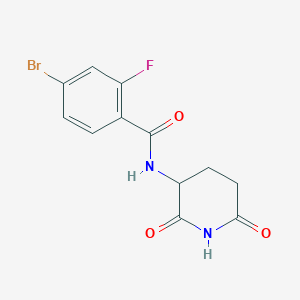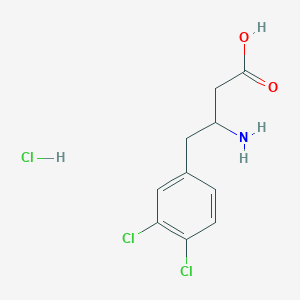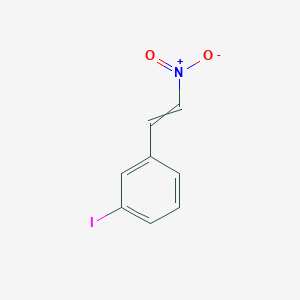
1-Iodo-3-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6INO2 and a molecular weight of 275.04 g/mol . This compound is characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-nitrovinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. . The reaction typically requires a strong electrophile and a catalyst to facilitate the substitution.
Industrial Production Methods: Industrial production of 1-Iodo-3-(2-nitrovinyl)benzene often involves large-scale electrophilic aromatic substitution reactions. The process includes the use of concentrated hydrochloric acid, sodium nitrite, and potassium iodide to introduce the iodine atom, followed by the addition of a nitrovinyl group under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or phenol can be used to replace the iodine atom.
Major Products Formed:
Oxidation: Products include nitrobenzene derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido or phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-Iodo-3-(2-nitrovinyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and nitrovinyl group facilitate these interactions by making the benzene ring more reactive towards nucleophiles. This reactivity is crucial for its role in various chemical reactions and applications .
Comparación Con Compuestos Similares
Iodobenzene: Similar structure but lacks the nitrovinyl group.
Nitrobenzene: Contains a nitro group but lacks the iodine atom.
(2-Nitrovinyl)benzene: Similar structure but lacks the iodine atom.
Uniqueness: 1-Iodo-3-(2-nitrovinyl)benzene is unique due to the presence of both an iodine atom and a nitrovinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C8H6INO2 |
|---|---|
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
1-iodo-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6INO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H |
Clave InChI |
UOMPHARQWBEJHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B12503613.png)
![5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12503615.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)
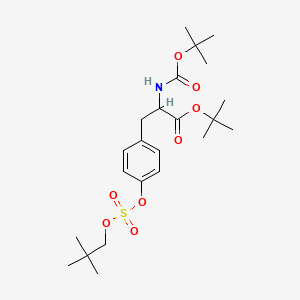
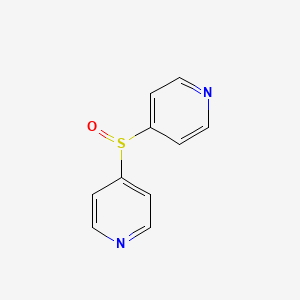
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)
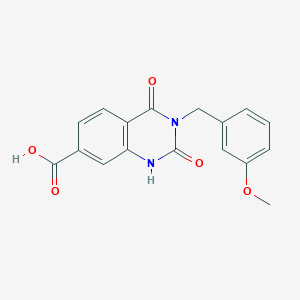
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)
